molecular formula C11H7N B1337960 4-Ethynylisoquinoline CAS No. 78593-42-7

4-Ethynylisoquinoline

Cat. No.: B1337960
CAS No.: 78593-42-7
M. Wt: 153.18 g/mol
InChI Key: VDIRBUGVPXVPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynylisoquinoline is an organic compound with the molecular formula C11H7N It is a derivative of isoquinoline, characterized by the presence of an ethynyl group at the fourth position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylisoquinoline typically involves the cyclization of o-alkynylaryl isocyanide with iodine under photochemical conditions . This method is advantageous due to its efficiency and the relatively mild reaction conditions required. Additionally, alternative methods such as microwave-assisted synthesis and the use of recyclable catalysts have been explored to enhance the sustainability and efficiency of the synthesis process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of green chemistry and sustainable practices are applied. This includes the use of solvent-free conditions, ionic liquids, and photocatalytic synthesis to minimize environmental impact and improve yield .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include a variety of substituted isoquinolines, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

4-Ethynylisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynylisoquinoline and its derivatives often involves the inhibition of key enzymes or interaction with specific molecular targets. For instance, in its antimalarial application, the compound interferes with the parasite’s metabolic pathways, leading to the inhibition of its growth and replication . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Properties

IUPAC Name

4-ethynylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N/c1-2-9-7-12-8-10-5-3-4-6-11(9)10/h1,3-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIRBUGVPXVPCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506583
Record name 4-Ethynylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78593-42-7
Record name 4-Ethynylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethynylisoquinoline
Reactant of Route 2
Reactant of Route 2
4-Ethynylisoquinoline
Reactant of Route 3
Reactant of Route 3
4-Ethynylisoquinoline
Reactant of Route 4
Reactant of Route 4
4-Ethynylisoquinoline
Reactant of Route 5
Reactant of Route 5
4-Ethynylisoquinoline
Reactant of Route 6
4-Ethynylisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.